![molecular formula C11H13ClN2S B3388660 4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine CAS No. 885460-89-9](/img/structure/B3388660.png)
4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine
Overview
Description
“4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine” is a chemical compound with the CAS Number: 885460-89-9 . It has a molecular weight of 240.76 . The compound is also known by its IUPAC name, 4-chloro-5-isobutyl-2-methylthieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2S/c1-6(2)4-8-5-15-11-9(8)10(12)13-7(3)14-11/h5-6H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including “4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine”, have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial Applications
Complexes of pyrimidines have been demonstrated to play an important role as antimicrobial agents . This suggests that “4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine” could potentially be used in antimicrobial applications.
Antioxidative Applications
Pyrimidines also exhibit antioxidative effects . This means that “4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine” could potentially be used in applications that require antioxidative properties.
Antibiotic Applications
Pyrimidines have been found to have antibiotic effects . This suggests that “4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine” could potentially be used in antibiotic applications.
Anticancer Applications
Pyrimidines have been found to have anticancer effects . This suggests that “4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine” could potentially be used in anticancer applications.
Corrosion Inhibitor Applications
Thiophene derivatives, which include “4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine”, are utilized in industrial chemistry as corrosion inhibitors .
Organic Semiconductor Applications
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This suggests that “4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine” could potentially be used in the development of organic semiconductors.
Organic Light-Emitting Diodes (OLEDs) Applications
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests that “4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine” could potentially be used in the production of OLEDs.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-6(2)4-8-5-15-11-9(8)10(12)13-7(3)14-11/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQYWAMMEQOPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CS2)CC(C)C)C(=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-5-(2-methylpropyl)thieno[2,3-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



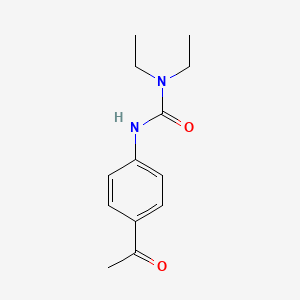
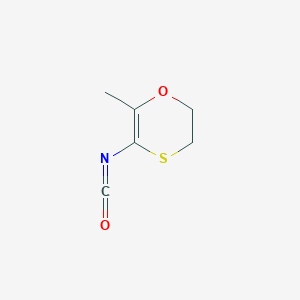
![2-[(2-Hydrazinylethyl)amino]ethan-1-ol](/img/structure/B3388612.png)
![1-[2-(Butylamino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B3388618.png)
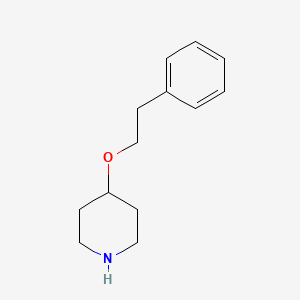
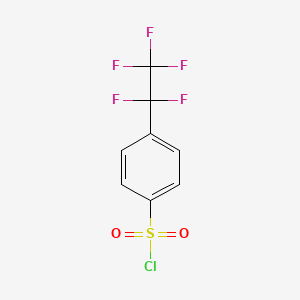
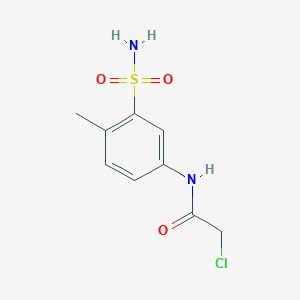
![4,6-Dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3388667.png)
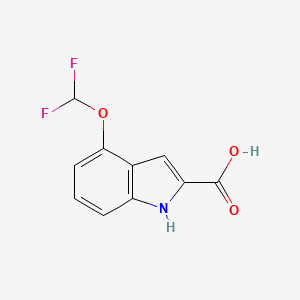
![3-[5,7-Dimethyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B3388677.png)
![3-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]propanoic acid](/img/structure/B3388683.png)
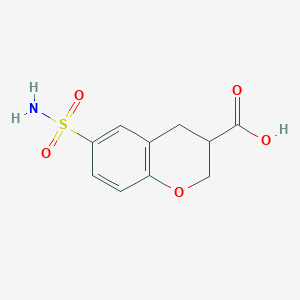
![1-(2-Chloro-5-methylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B3388693.png)
![ethyl 2-[4-formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3388702.png)